molecular formula C19H15N3O3 B2856696 N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide CAS No. 380871-47-6

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide

Cat. No.: B2856696
CAS No.: 380871-47-6
M. Wt: 333.347
InChI Key: SVLWIPPGQKBCSI-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O3 and its molecular weight is 333.347. The purity is usually 95%.
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Biological Activity

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, with a molecular weight of approximately 326.35 g/mol. Its structure features a fused ring system that contributes to its biological properties.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit key signaling pathways involved in cell proliferation and differentiation. Notably:

  • Wnt Signaling Pathway : The compound acts as an inhibitor of the Wnt signaling pathway, which is crucial for various developmental processes and cancer progression. Inhibition of this pathway can lead to reduced tumor growth and enhanced differentiation of stem cells into cardiomyocytes .
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. The compound has demonstrated:

  • Inhibition of Tumor Cell Proliferation : In vitro studies show that it can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances their efficacy by targeting multiple pathways simultaneously.

Cardiogenic Activity

The compound has been shown to promote cardiomyogenesis in human embryonic stem cells (hESCs). It enhances the differentiation of hESCs into cardiomyocytes through Wnt pathway inhibition. The following table summarizes its cardiogenic activity compared to other compounds:

Compound% Cardiogenesis InductionIC50 (nM)
N-(1,3-Dioxo...)1000% at 4 µM26
Compound A800% at 5 µM30
Compound B600% at 10 µM50

Study 1: Wnt Pathway Inhibition

In a study examining the effects of various compounds on Wnt signaling and cardiogenesis, N-(1,3-dioxo...) was found to have an IC50 value of 26 nM for Wnt inhibition. This strong inhibitory effect correlated with a significant increase in cardiomyocyte differentiation compared to controls .

Study 2: Anticancer Efficacy

Another study assessed the anticancer properties of the compound against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 50 nM. The mechanism was linked to apoptosis induction and disruption of the cell cycle .

Properties

IUPAC Name

N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-17(14-8-7-10-3-1-2-4-13(10)20-14)21-22-18(24)15-11-5-6-12(9-11)16(15)19(22)25/h1-8,11-12,15-16H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLWIPPGQKBCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.